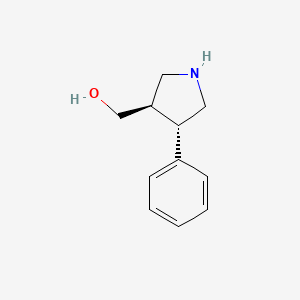
4-(Pyrazin-2-yloxy)-benzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Pyrazin-2-yloxy)-benzylamine hydrochloride” is a chemical compound that contains a pyrazine ring. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyrazin-2-yloxy)-benzylamine hydrochloride” would depend on its specific structure. Pyrazine derivatives generally have a planar structure and are less basic than pyridine .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
Research has focused on the synthesis of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride derivatives and their biological evaluation. For example, Rajurkar and Pund (2014) synthesized compounds related to 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride with demonstrated antimicrobial and antifungal activities against organisms like E. coli, K. pneumonia, S. aureus, B. Subtilis, A. niger, and S. cerevisiae (Rajurkar & Pund, 2014).
Antidiabetic Applications
In the realm of antidiabetic research, Faidallah et al. (2016) explored derivatives of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride for their potential as hypoglycemic agents. They studied fluoropyrazolesulfonylurea and thiourea derivatives, finding significant antidiabetic activity in preliminary screenings (Faidallah et al., 2016).
Antimycobacterial Activity
Janďourek et al. (2017) synthesized 3-benzylaminopyrazine-2-carboxamides derivatives and observed in vitro activity against Mycobacterium tuberculosis. They highlighted the low cytotoxicity and moderate activity against other bacterial strains, suggesting a potential role in treating tuberculosis (Janďourek et al., 2017).
Potential in Cancer Treatment
Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, showing inhibitory effects on A549 lung cancer cells. They suggested that these compounds could act by modulating autophagy in cancer cells (Zhang et al., 2008).
Antiviral Activity
Research by Hashem et al. (2007) showed that certain derivatives of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride demonstrated promising antiviral activities against viruses like HAV and HSV-1. This points to potential applications in antiviral drug development (Hashem et al., 2007).
Thrombin Inhibition
Young et al. (2004) explored derivatives for their potential as thrombin inhibitors, finding one compound with extraordinary thrombin inhibitory activity. This could have implications for the treatment of thrombosis-related conditions (Young et al., 2004).
Miscellaneous Applications
Other studies have explored diverse applications, including the synthesis of novel pyrazino[1,2-a][1,4]benzodiazepines for CNS activity (Walser et al., 1983), and evaluating hybrid cocrystals of pyrazinamide for anti-TB drug formulation (Al-Otaibi et al., 2020) (Walser et al., 1983); (Al-Otaibi et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
(4-pyrazin-2-yloxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c12-7-9-1-3-10(4-2-9)15-11-8-13-5-6-14-11;/h1-6,8H,7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJCKEVEIICYPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=NC=CN=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590033 |
Source


|
| Record name | 1-{4-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrazin-2-yloxy)-benzylamine hydrochloride | |
CAS RN |
1018827-50-3 |
Source


|
| Record name | 1-{4-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

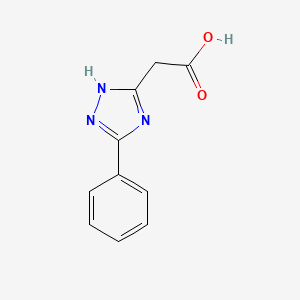
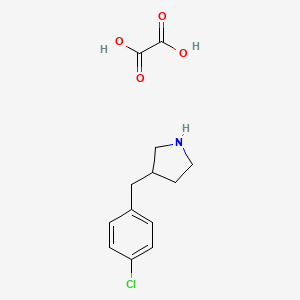

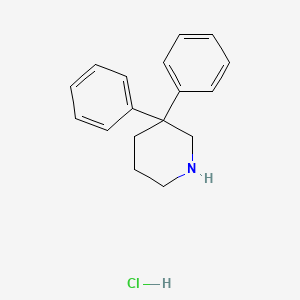
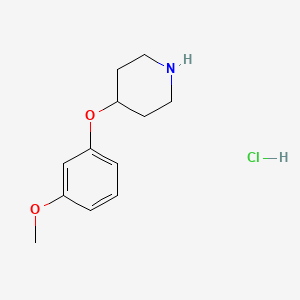
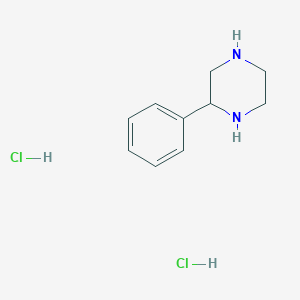
![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B1356487.png)

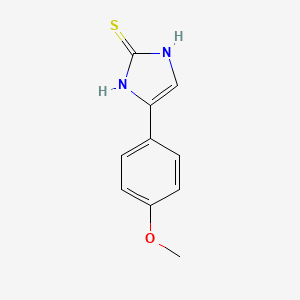
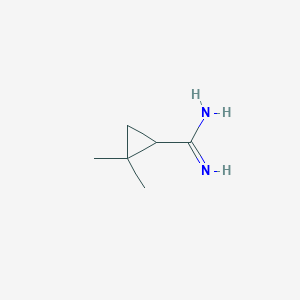
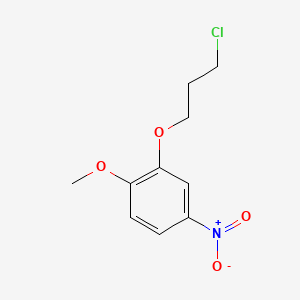
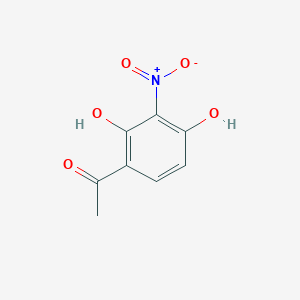
![2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B1356498.png)
